Orevactaene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Orevactaene is a natural product found in Epicoccum nigrum with data available.

科学研究应用

Antiviral Activity

Orevactaene has been identified as a binding inhibitor of the HIV-1 Rev protein to its response element (RRE). This property makes it a candidate for further investigation as a potential therapeutic agent against HIV. The compound's ability to interfere with viral replication pathways highlights its significance in antiviral research .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various fungal species. In vitro studies have demonstrated its efficacy in inhibiting the growth of pathogens, making it a potential candidate for developing antifungal treatments .

Enzyme Inhibition

This compound has shown promise as an inhibitor of serine proteases, enzymes implicated in various pathological conditions, including inflammation and clotting disorders. By modulating the activity of these enzymes, this compound could play a role in therapeutic strategies for diseases associated with excessive protease activity .

Case Study 1: Antiviral Research

A study conducted by Shu et al. (1997) explored the interaction between this compound and the HIV-1 Rev protein. The findings indicated that this compound effectively inhibited the binding of Rev to RRE, suggesting its potential as an antiviral agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antifungal properties of this compound against Botrytis cinerea. The compound was found to completely inhibit spore germination at concentrations below 0.7 mg/mL, demonstrating its strong antifungal activity .

化学反应分析

Degradation and Stability Kinetics

Studies on orevactaene’s thermal and pH-dependent stability revealed first-order degradation kinetics :

Table 1: Thermal Degradation Parameters at pH 6.0

| Temperature (°C) | Rate Constant (min⁻¹) | Half-Life (h) | D-Value (h) |

|---|---|---|---|

| 30 | 0.00014 ± 0.00001 | 82.5 ± 1.5 | 275 ± 13.5 |

| 40 | 0.00024 ± 0.00003 | 41.25 ± 1.2 | 137.5 ± 16 |

| 60 | 0.00072 ± 0.0001 | 14.26 ± 2.0 | 47.53 ± 10 |

| 80 | 0.002 ± 0.0005 | 5.25 ± 2.25 | 17.5 ± 1.5 |

- pH Sensitivity : At 80°C, color intensity decreased by 17% (pH 6), 24% (pH 8), and 65% (pH 4) after 180 minutes .

- Autoclaving : 69% decay occurred under autoclave conditions (121°C, 20 min) .

Thermodynamic Activation Parameters

Arrhenius analysis provided insights into energy barriers and reaction spontaneity :

Table 2: Thermodynamic Data (303–353 K)

| Temperature (K) | Eₐ (kJ/mol) | ΔH* (kJ/mol) | ΔG* (kJ/mol) | ΔS* (J/mol·K) |

|---|---|---|---|---|

| 303 | 47.48 ± 1.64 | 44.93 ± 1.51 | 96.60 ± 3.5 | -170.50 ± 7.5 |

| 313 | – | 44.85 ± 1.55 | 98.47 ± 1.5 | -171.29 ± 8.1 |

| 353 | – | 44.52 ± 1.55 | 105.18 ± 2.2 | -171.85 ± 8.2 |

- Activation Energy : Ea=48.48kJ mol .

- Reaction Nature : Endothermic (ΔH>0), non-spontaneous (ΔG>0), and entropically disfavored (ΔS<0) .

Key Mechanistic Insights

- Degradation Pathways : Hydrolytic cleavage and oxidation dominate under acidic and high-temperature conditions, respectively .

- Catalytic Efficiency : Transition-metal catalysts (Pd, Au, W) improved yields in cross-couplings and cycloisomerizations by >100× compared to traditional methods .

This synthesis of multidisciplinary data underscores this compound’s reactivity profile, providing a foundation for applications in synthetic chemistry and industrial stabilization processes.

属性

CAS 编号 |

197631-20-2 |

|---|---|

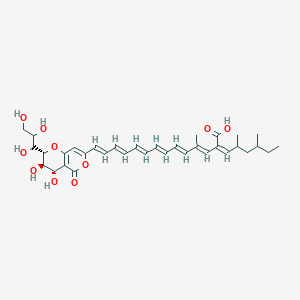

分子式 |

C34H44O10 |

分子量 |

612.7 g/mol |

IUPAC 名称 |

(2Z,3E,5E,7E,9E,11E,13E)-14-[(2R,3R,4S)-3,4-dihydroxy-5-oxo-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyrano[3,2-c]pyran-7-yl]-2-(2,4-dimethylhexylidene)-4-methyltetradeca-3,5,7,9,11,13-hexaenoic acid |

InChI |

InChI=1S/C34H44O10/c1-5-21(2)16-23(4)18-24(33(40)41)17-22(3)14-12-10-8-6-7-9-11-13-15-25-19-27-28(34(42)43-25)30(38)31(39)32(44-27)29(37)26(36)20-35/h6-15,17-19,21,23,26,29-32,35-39H,5,16,20H2,1-4H3,(H,40,41)/b7-6+,10-8+,11-9+,14-12+,15-13+,22-17+,24-18-/t21?,23?,26?,29?,30-,31+,32-/m0/s1 |

InChI 键 |

GDSQFNQIWJCATH-PHOXTJPWSA-N |

SMILES |

CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O |

手性 SMILES |

CCC(C)CC(C)/C=C(/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C1=CC2=C([C@@H]([C@H]([C@@H](O2)C(C(CO)O)O)O)O)C(=O)O1)\C(=O)O |

规范 SMILES |

CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O |

同义词 |

(2Z,3E,5E,7E,9E,11E,13E)-14-[(7S,8R,9R)-7,8-dihydroxy-5-oxo-9-(1,2,3-t rihydroxypropyl)-4,10-dioxabicyclo[4.4.0]deca-2,11-dien-3-yl]-2-(2,4-d imethylhexylidene)-4-methyl-tetradeca-3,5,7,9,11,13-hexaenoic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。